LX-1031

描述

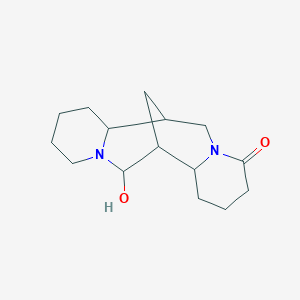

LX-1031 is a potent, orally available tryptophan 5-hydroxylase (TPH) inhibitor that reduces serotonin (5-HT) synthesis peripherally . It has potential for illnesses characterized by excess 5-HT, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid diarrhea .

Synthesis Analysis

Two process routes for LX1031 were developed. They shared the same left-hand and right-hand starting materials as well as the penultimate intermediate . The chiral center in the left-hand moiety was established via a Noyori asymmetric hydrogenation of a trifluoromethyl aryl ketone. The right-hand boronate was prepared via a palladium-catalyzed borylation of l-tyrosine-derived aryl triflate .Molecular Structure Analysis

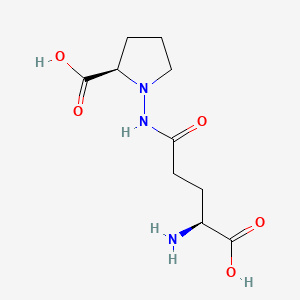

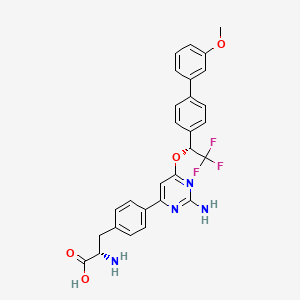

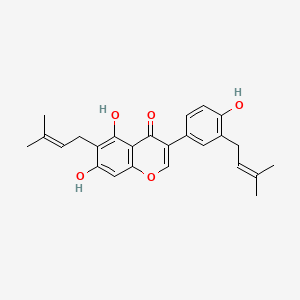

This compound is a heterocyclic substituted phenylalanine analog . Its molecular weight is 538.52 .Chemical Reactions Analysis

Union of the left-hand and right-hand fragments to the pyrimidine core, from the right- or left-hand side, constituted the first- and second-generation routes, respectively . Removal of the Boc-protecting group from the penultimate intermediate gave LX1031 .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a solubility of ≥ 34 mg/mL in DMSO .科学研究应用

腹泻为主型肠易激综合征 (IBS-D) 的治疗

LX-1031 正在开发为腹泻为主型肠易激综合征 (IBS-D) 的潜在治疗方法,其特征是血清素 (5-HT) 过多 . 在临床试验中,this compound 与 28 天治疗期间每周全球评分和粪便稠度改善以及尿中 5-羟基吲哚乙酸 (5-HIAA) 水平降低有关 .

类癌性腹泻的管理

类癌性腹泻是另一种以 5-HT 过多为特征的疾病,this compound 在其管理方面已显示出潜力 . 通过降低外周血清素合成,this compound 可以帮助管理这种疾病的症状 .

抑制色氨酸 5-羟化酶 (TPH)

This compound 是一种口服的小分子色氨酸 5-羟化酶 (TPH) 抑制剂,可降低外周血清素 (5-HT) 合成 . 这种 TPH 的抑制在管理以 5-HT 过多为特征的疾病中可能是有用的 .

减少胃肠道中的血清素

在临床前研究中,this compound 剂量依赖性地降低了十二指肠、空肠和回肠中 5-HT 的表达 . 这种减少胃肠道中 5-HT 的作用可能有利于管理以 5-HT 过多为特征的疾病 .

对脑血清素水平没有影响

This compound 的一个重要特点是它对脑血清素水平没有影响 . 这意味着它可以管理以外周 5-HT 过多为特征的疾病,但不会影响中枢神经系统功能 .

安全性和耐受性

迄今为止,this compound 在试验中耐受性良好 . 在健康受试者中没有剂量限制性毒性,在临床试验中也没有显著的不良反应 . 这表明 this compound 可能是以 5-HT 过多为特征的疾病的安全且耐受的治疗选择 .

作用机制

Target of Action

LX-1031, also known as LX1031 or J08E1J78GK, primarily targets Tryptophan 5-hydroxylase 1 (TPH1) . TPH1 is an enzyme predominantly found in the gastrointestinal tract . It plays a key role in the regulation of peripheral serotonin levels .

Mode of Action

This compound is designed to act locally in the gastrointestinal tract . It functions as a potent inhibitor of TPH1 , reducing the synthesis of serotonin (5-HT) peripherally .

Biochemical Pathways

By inhibiting TPH1, this compound reduces the production of 5-HT in the gastrointestinal tract . This leads to a decrease in the availability of serotonin for receptor activation in the gut . The reduction in serotonin synthesis is dose-dependent, with greater reductions observed at higher doses .

Pharmacokinetics

It is known that this compound is designed to act locally in the gastrointestinal tract . The target of this compound, TPH1, is an enzyme predominantly found in the gastrointestinal tract .

Result of Action

In clinical trials, this compound has shown promising results for the treatment of non-constipating irritable bowel syndrome (IBS-D), which is characterized by excess 5-HT . Patients who received this compound experienced significant improvement in global assessment of relief of IBS pain and discomfort, as well as improvements in stool consistency . These improvements were associated with a reduction in urinary 5-hydroxyindoleacetic acid (5-HIAA), a marker of 5-HT metabolism .

Action Environment

The action of this compound is designed to be localized to the gastrointestinal tract, reducing the availability of serotonin for receptor activation without affecting serotonin levels in the brain or its central nervous system functions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors within the gastrointestinal environment.

未来方向

属性

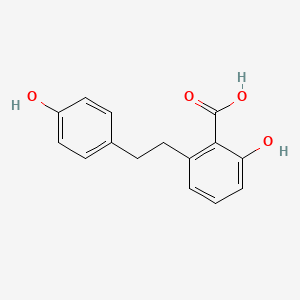

IUPAC Name |

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMUICFMGGQSMZ-WIOPSUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241544 | |

| Record name | LX-1031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

LX1031 is designed to act locally in the gastrointestinal tract by reducing the serotonin available for receptor activation, without affecting serotonin levels in the brain or its central nervous system functions. | |

| Record name | LX1031 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

945976-76-1 | |

| Record name | LX-1031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945976761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LX-1031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LX-1031 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J08E1J78GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: LX1031 acts as a tryptophan 5-hydroxylase (TPH) inhibitor. [, ] TPH is the rate-limiting enzyme responsible for the biosynthesis of serotonin (5-HT). [, , ] By inhibiting TPH, LX1031 reduces the production of 5-HT, particularly in the gastrointestinal tract. [, ]

A: IBS-D is characterized by excessive 5-HT levels in the gut. [, ] Serotonin plays a crucial role in regulating gastrointestinal motility and sensation. Elevated 5-HT levels can contribute to diarrhea, abdominal pain, and discomfort experienced by IBS-D patients. []

A: Preclinical studies have shown that LX1031 selectively reduces 5-HT in the gastrointestinal tract without affecting brain 5-HT levels. [, ] This selectivity is attributed to its preferential inhibition of the TPH1 isoform, which is primarily found in the gut, over the TPH2 isoform found in the brain. []

A: A phase II clinical trial in IBS-D patients demonstrated that a 1000 mg four-times-daily dose of LX1031 led to improvements in weekly global scores, stool consistency, and reduced urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, a marker of 5-HT metabolism. [] Another study specifically in non-constipating IBS patients showed that LX1031 improved stool consistency and provided relief from IBS pain and discomfort. []

A: LX1031's inhibition of TPH leads to a decrease in 5-HT synthesis, resulting in lower levels of its metabolite, 5-HIAA. [, ] The observed reduction in urinary 5-HIAA levels in clinical trials serves as a biomarker of LX1031's pharmacodynamic activity and correlates with symptom improvement in IBS-D patients. [, ]

A: LX1031 is administered orally and exhibits low systemic exposure. [] Plasma concentrations increase linearly with doses ranging from 250 mg to 750 mg four times daily. [] The median elimination half-life is approximately 20 hours, and repeated administration for 14 days doubles the maximum plasma concentration (Cmax). []

A: Clinical trials conducted to date indicate that LX1031 is well-tolerated. [, , ] There have been no reports of dose-limiting toxicities in healthy subjects or notable adverse effects in clinical trials. []

A: While specific details about ongoing research are not available in the provided abstracts, further research is likely needed to optimize dosing, confirm long-term efficacy, and comprehensively evaluate the safety profile of LX1031 in larger IBS-D patient populations. [, ]

A: While the provided abstracts do not disclose the full chemical structure of LX1031, they mention that it is a "small molecule" [, , ] and describe its synthesis involving asymmetric hydrogenation of trifluoromethyl ketones. [] This suggests that researchers have elucidated the structure of LX1031, but the details are not publicly available in these specific research papers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1675458.png)